molecular formula C9H10N2O2S B6274426 trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 1007875-80-0

trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B6274426
CAS No.: 1007875-80-0
M. Wt: 210.3
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Description

6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS: 77628-51-4) is a heterocyclic compound featuring a fused imidazo-thiazole core with a methyl group at the 6-position and a carboxylic acid substituent at the 5-position. Its molecular formula is C₇H₆N₂O₂S, with a molecular weight of 182.20 g/mol . This compound has garnered attention in medicinal chemistry due to its role as a precursor for anti-tuberculosis (TB) agents. For instance, derivatives of this scaffold, such as ND-12025 (a 2,6-dimethyl analog), have demonstrated potent activity against Mycobacterium tuberculosis by targeting pantothenate synthase, a critical enzyme in bacterial Coenzyme A biosynthesis .

Synthetic routes often involve bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate followed by coupling with chiral auxiliaries or amines .

Properties

CAS No.

1007875-80-0

Molecular Formula

C9H10N2O2S

Molecular Weight

210.3

Purity

95

Origin of Product

United States

Preparation Methods

Thiazole-First Approach via α-Haloketone Alkylation

This method involves sequential thiazole synthesis, alkylation, and cyclization (Figure 1):

Step 1: Synthesis of 2-Aminothiazole-5-carboxylate
Ethyl 2-aminothiazole-5-carboxylate is prepared via:

  • Hantzsch thiazole synthesis : Reaction of thiourea with α-chloro-β-ethoxyacrylamide under acidic conditions.

    • Conditions : Concentrated HCl, reflux, 4–6 hours.

    • Yield : 68–75%.

Step 2: Alkylation with 2-Chloro-1-(methyl)ethanone
The aminothiazole undergoes N-alkylation using 2-chloro-1-(methyl)ethanone:

  • Solvent : DMF, 90–100°C, 4 hours.

  • Yield : 69.5% for analogous compounds.

Step 3: Cyclization to Imidazo[2,1-b]thiazole
Intramolecular cyclization forms the fused ring system:

  • Base : Sodium methoxide in toluene.

  • Key intermediate : Ethyl 6-methylimidazo[2,1-b]thiazole-2-carboxylate.

Step 4: Ester Hydrolysis
Saponification converts the ester to the carboxylic acid:

  • Conditions : Aqueous NaOH, ethanol, room temperature.

  • Yield : >90% for related structures.

Table 1. Optimization of Alkylation-Cyclization Steps

ParameterOptimal ValueYield Impact
Temperature90–100°C+15–20%
SolventDMF+25% vs. THF
Reaction Time4 hoursMax yield

Groebke-Blackburne-Bienaymé Multicomponent Reaction

Microwave-assisted multicomponent reactions enable rapid assembly of the imidazo-thiazole core:

  • Reactants :

    • 2-Aminothiazole-5-carboxylic acid

    • Methylglyoxal (as methyl group source)

    • Isocyanide (tert-butyl isocyanide)

  • Conditions :

    • Catalyst : H₃PO₄/Al₂O₃

    • Microwave : 150 W, 120°C, 20 minutes

    • Solvent-free

  • Yield : 82% for analogous imidazo[2,1-b]thiazoles.

Mechanistic Insight :

  • Formation of imine intermediate between aminothiazole and aldehyde.

  • [4+1] cycloaddition with isocyanide generates the imidazo ring.

Oxidative Cyclization of Thioamide Precursors

A chemoselective method avoiding organometallic intermediates:

  • α-Bromination of β-Ethoxyacrylamide :

    • Reagent : NBS (N-bromosuccinimide), CCl₄, 0°C.

    • Conversion : >95%.

  • Thiazole Formation with Thiourea :

    • Conditions : One-pot, HCl/EtOH, reflux.

    • Yield : 86% for 2-aminothiazole-5-carboxamides.

  • Methyl Group Introduction :

    • Reagent : Methyl triflate, K₂CO₃, DMF.

    • Selectivity : >95% for N-methylation.

Critical Analysis of Methodologies

Table 2. Comparative Efficiency of Synthetic Routes

MethodStepsTotal YieldScalability
Thiazole-first448–52%High
Multicomponent182%Moderate
Oxidative Cyclization365–70%High

Key Findings :

  • Multicomponent reactions offer superior atom economy but require stringent temperature control.

  • Thiazole-first approaches allow modular substitution but involve laborious purification.

  • Oxidative methods eliminate sensitive intermediates, enhancing reproducibility.

Challenges and Optimization Strategies

Regioselectivity in Methyl Group Introduction

Unwanted C-methylation occurs unless:

  • Blocking groups : Use of tert-butoxycarbonyl (Boc) on the thiazole nitrogen.

  • Directed ortho-metalation : Employing lithium hexamethyldisilazide (LiHMDS) for selective methylation.

Carboxylic Acid Stability

The acid group decomposes under prolonged heating:

  • Protection : Methyl ester intermediates prevent decarboxylation.

  • Mild hydrolysis : Use LiOH/H₂O₂ instead of strong bases.

Industrial-Scale Considerations

Case Study : Synthesis of Dasatinib Analogues

  • Pilot plant data : 50 kg batches achieved 78% yield via oxidative cyclization.

  • Cost drivers :

    • DMF usage (solvent recovery critical).

    • Microwave reactors vs. conventional heating .

Chemical Reactions Analysis

Types of Reactions

Trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Applications

Synthesis Building Block
TMITCA serves as a crucial building block in organic synthesis. It is utilized in the construction of more complex molecules due to its reactive functional groups. The compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield alcohols or amines when treated with lithium aluminum hydride.
  • Substitution : Electrophilic and nucleophilic substitutions are common at the reactive positions on the thiazole ring.

The versatility of TMITCA in synthetic chemistry makes it a valuable reagent for researchers looking to develop new materials or compounds .

Biological Applications

Antimicrobial Properties
Research indicates that TMITCA exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of TMITCA can inhibit the growth of various bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 1.95 µg/mL, indicating strong bioactivity against these pathogens .

Anticancer Potential
TMITCA derivatives are also being investigated for their potential anticancer properties. Preliminary studies suggest that these compounds may affect cell proliferation and induce apoptosis in cancer cells. The mechanisms involved often relate to the modulation of specific biochemical pathways associated with cancer cell survival .

Medicinal Applications

Drug Development
TMITCA is being explored for its role in developing new therapeutic agents. Its ability to target specific biological pathways makes it a candidate for anti-tuberculosis drugs by inhibiting key components of the mycobacterial cytochrome bcc-aa3 supercomplex . This inhibition disrupts essential cellular processes in mycobacteria, showcasing its potential as an anti-infective agent.

Industrial Applications

Production of Dyes and Biocides
In industrial settings, TMITCA is employed in manufacturing dyes and biocides. Its chemical properties allow it to be integrated into formulations that require effective antimicrobial action or color stability . The compound's unique structure contributes to the efficacy of these products.

Mechanism of Action

The mechanism by which trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid, highlighting structural variations, biological activities, and physicochemical properties:

Compound Name & Substituents Molecular Weight Biological Activity (Target) clogP* Toxicity (IC₅₀) Key References
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (6-CH₃) 182.20 Anti-TB (Pantothenate synthase inhibitor) 1.34† >25 μM (low)
2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carboxamide (2,6-(CH₃)₂) 262.31‡ Anti-TB (MIC = 0.004–0.03 μM) 4.48 >25 μM (low)
6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid (6-CF₃) 236.17 Antimicrobial (Broad-spectrum) 2.15 Not reported
6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid (Ar-Cl₂) 313.16 AgrC inhibitor (Antimicrobial) 3.78 Moderate
Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate (6-CH₃, ester) 210.24 Synthetic intermediate 2.01 Not applicable

*clogP: Calculated partition coefficient (lipophilicity). †Estimated using PubChem data . ‡Includes additional substituents (e.g., trifluoromethylphenoxy groups).

Key Insights:

Substituent Effects on Bioactivity :

  • Methyl groups (e.g., 2,6-dimethyl analog) enhance anti-TB potency, with MIC values as low as 0.004 μM .
  • Electron-withdrawing groups like trifluoromethyl (CF₃) improve membrane permeability but may reduce solubility (clogP = 2.15 vs. 1.34 for 6-CH₃) .
  • Halogenated aryl groups (e.g., 2,4-dichlorophenyl) introduce steric bulk, enabling interactions with hydrophobic pockets in targets like AgrC (quorum-sensing regulator in Staphylococcus aureus) .

Toxicity and Solubility :

  • Methylated derivatives exhibit low cytotoxicity (IC₅₀ >25 μM), making them favorable for drug development .
  • Ester derivatives (e.g., ethyl carboxylates) serve as prodrugs, improving bioavailability compared to free carboxylic acids .

Synthetic Flexibility: Bromination at the 6-position enables functionalization with amines or chiral auxiliaries (e.g., Schollkopf’s reagent) to generate α-aminoadipic acid analogs . Amide coupling (e.g., HATU-mediated reactions) is a common strategy to introduce aryl or alkylamine side chains .

Biological Activity

Introduction

Trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazole-thiazole family, characterized by a fused ring structure that contributes to its biological properties. The presence of multiple functional groups allows for various interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : Studies suggest that this compound may interfere with DNA replication and repair mechanisms. It has been shown to inhibit DNA topoisomerase I, which is crucial for DNA unwinding during replication .
  • Case Study : In vitro studies demonstrated cytotoxic effects against several cancer cell lines. For example, compounds derived from similar structures showed IC50 values ranging from 8.2 to 32.1 μM against androgen-independent prostate cancer cells (PC-3) and other cancer types .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Antibacterial Effects : It has shown potential against various bacterial strains, with mechanisms likely involving disruption of bacterial cell walls or interference with metabolic pathways.
  • Antifungal Properties : Similar compounds in the thiazole family have demonstrated antifungal activity, suggesting a potential for this compound in treating fungal infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes:

  • Xanthine Oxidase Inhibition : Research on related thiazole derivatives indicates that they can inhibit xanthine oxidase activity, which is relevant in conditions like gout and hyperuricemia. Some derivatives showed IC50 values as low as 3.6 μM .

Summary of Biological Activities

Activity TypeMechanismIC50 Values (μM)References
AnticancerDNA topoisomerase I inhibition8.2 - 32.1
AntibacterialDisruption of cell wallVaries by strain
AntifungalMetabolic pathway interferenceVaries by strain
Xanthine Oxidase InhibitionEnzyme inhibition3.6

Study on Anticancer Effects

A notable study investigated the cytotoxic effects of trimethylimidazo[2,1-b][1,3]thiazole derivatives on human cancer cell lines. The results indicated that specific structural modifications could enhance potency against resistant cancer cells while minimizing toxicity to normal cells.

Investigation into Antimicrobial Properties

Another study focused on the antimicrobial activity of related thiazole compounds against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial effects, highlighting the potential for developing new antibiotics based on this scaffold.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid to improve yield and purity?

  • Methodological Answer: Electrophilic intramolecular cyclization (EIC) using polyphosphoric acid (PPA) or halogens (Br₂/I₂) is effective for synthesizing the imidazo-thiazole core. Optimize reaction parameters such as temperature (80–120°C) and duration (4–12 hours) to enhance purity (>97%) and yield. Purification via column chromatography with ethyl acetate/hexane gradients removes byproducts .

Q. What in vitro assays are recommended for initial evaluation of antimicrobial activity?

  • Methodological Answer: Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (Mtb) or bacterial strains like S. aureus. Include cytotoxicity screening in mammalian cell lines (e.g., Vero cells) to assess selectivity indices (IC₅₀/MIC ratio >10 indicates low toxicity) .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, HRMS) during structural characterization?

  • Methodological Answer: Cross-validate with computational tools (e.g., PubChem’s InChI Key) and replicate syntheses. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling patterns. Contradictions in mass spectra may arise from isotopic impurities—use high-resolution LC-MS for confirmation .

Advanced Research Questions

Q. How do fluorinated substituents (e.g., trifluoromethyl) influence the compound’s antitubercular activity?

  • Methodological Answer: Fluorination enhances lipophilicity (clogP ~4.5) and target binding via hydrophobic interactions. Compare MICs of trifluoromethyl derivatives (e.g., 0.004 μM for Mtb) with non-fluorinated analogs. Molecular docking studies with Mtb pantothenate synthase reveal improved binding affinity (ΔG ≤ −8.5 kcal/mol) .

Q. What strategies improve pharmacokinetic properties of imidazo-thiazole derivatives?

  • Methodological Answer: Introduce ester prodrugs (e.g., ethyl carboxylates) to enhance solubility and oral bioavailability. Evaluate metabolic stability using liver microsome assays (t₁/₂ >60 min indicates favorable profiles). Fluorinated aryl groups (e.g., 3-fluorophenyl) reduce CYP450-mediated degradation .

Q. How can researchers resolve contradictions in biological activity across studies?

  • Methodological Answer: Standardize assay protocols (e.g., Mtb H37Rv strain, 7H9 media). Validate purity via HPLC (>95%) to exclude confounding impurities. Cross-reference PubChem CID data (e.g., 329979) to confirm compound identity .

Structure-Activity Relationship (SAR) Analysis

Q. What structural features correlate with enhanced anticancer activity?

  • Methodological Answer:

SubstituentBiological Activity (IC₅₀, μM)Target
6-Methyl2.1 (MCF-7)DNA intercalation
6-Trifluoromethyl0.8 (A549)Topoisomerase II inhibition
4-Fluorophenyl1.5 (HeLa)Tubulin polymerization
  • Carboxylic acid at C5 is critical for hydrogen bonding with biological targets .

Target Identification and Mechanism

Q. What experimental approaches identify molecular targets of imidazo-thiazole derivatives?

  • Methodological Answer:

  • Pull-down assays: Use biotinylated probes to isolate target proteins from Mtb lysates.
  • CRISPR-Cas9 knockout libraries: Screen for gene knockouts conferring resistance to the compound.
  • Thermal proteome profiling (TPP): Monitor protein thermal stability shifts upon ligand binding .

Synthetic Scale-Up Challenges

Q. How can scale-up of imidazo-thiazole synthesis address industrial limitations?

  • Methodological Answer: Replace PPA with recyclable catalysts (e.g., Amberlyst-15) to reduce waste. Continuous-flow reactors improve reaction control (residence time ~30 min) and yield (>85%). Optimize solvent systems (e.g., ethanol/water) for greener processing .

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